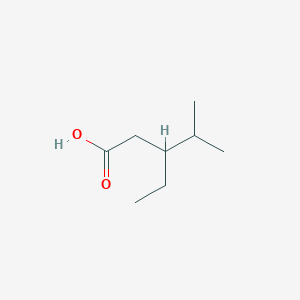

3-Ethyl-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(6(2)3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTRMYCCALXLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-89-6 | |

| Record name | 3-ethyl-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid. While not as extensively studied as some other fatty acids, its structure suggests potential roles in various biological processes, analogous to other branched-chain fatty acids that are known to influence cellular signaling and metabolic pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on data relevant to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available from curated databases, specific experimental values for several properties are not readily found in the literature. In such cases, predicted values from computational models are provided.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 60308-89-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CCC(CC(=O)O)C(C)C | --INVALID-LINK--[1] |

| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted) | Source |

| Boiling Point | 225.7 ± 3.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Melting Point | Not available | - |

| Density | 0.9±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| Water Solubility | 2.4 g/L at 25 °C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| pKa | 4.86 ± 0.10 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| LogP (XLogP3-AA) | 2.4 | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis via Malonic Ester Synthesis

A plausible and widely used method for the synthesis of this compound is the malonic ester synthesis.[2][3][4][5][6] This method allows for the straightforward introduction of alkyl groups to a carboxylic acid backbone.

Reaction Scheme:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, 1-bromopropane, via an SN2 reaction.

-

Second Deprotonation: The resulting mono-alkylated malonic ester is treated again with a strong base to form another enolate.

-

Second Alkylation: The new enolate is reacted with a second alkyl halide, 2-bromopropane.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed with a strong acid (e.g., H₂SO₄) and heated to promote decarboxylation, yielding the final product, this compound.

Caption: Malonic Ester Synthesis Workflow for this compound.

Determination of Physicochemical Properties

Standard laboratory methods can be employed to determine the physicochemical properties of the synthesized acid.

-

Boiling Point Determination: The boiling point can be determined using a Thiele tube apparatus or by simple distillation.[7][8][9][10][11] The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.

-

Melting Point Determination: As the compound is likely a liquid at room temperature, its melting point would be determined using a cryostat if it solidifies at lower temperatures.

-

Density Measurement: The density can be measured using a pycnometer or a digital density meter.

-

Water Solubility Determination: A saturated solution of the acid in water can be prepared, and the concentration of the dissolved acid can be determined by titration with a standardized base.[12][13][14][15][16]

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration of a solution of the acid with a strong base, monitoring the pH change.[17][18]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other short-chain and branched-chain fatty acids suggests it may participate in similar biological activities. These fatty acids are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota metabolism and host-microbe interactions.

Branched-chain fatty acids are known to be produced by the gut microbiota and can influence host physiology through various mechanisms, including the activation of G-protein-coupled receptors (GPCRs) and the modulation of inflammatory and metabolic pathways.

Caption: Putative Signaling Pathway of this compound.

This proposed pathway highlights the potential for this compound to act as a ligand for GPCRs on the surface of various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors can trigger intracellular signaling cascades that ultimately influence gene expression related to metabolic and inflammatory processes.

Conclusion

This compound represents an interesting, yet understudied, branched-chain fatty acid. While a complete experimental characterization is lacking in the public domain, its chemical properties can be reasonably predicted, and its synthesis can be achieved through established organic chemistry methodologies. Its structural similarity to other biologically active fatty acids suggests that further investigation into its physiological roles, particularly in the context of gut health and metabolic diseases, is warranted. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential biological functions of this molecule.

References

- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. benchchem.com [benchchem.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. fulir.irb.hr [fulir.irb.hr]

- 18. researchgate.net [researchgate.net]

Structure Elucidation of 3-Ethyl-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-ethyl-4-methylpentanoic acid. This document outlines the key physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for the primary analytical techniques used in structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for the design of appropriate analytical methodologies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C8H16O2 | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| CAS Number | 60308-89-6 | PubChem |

| Predicted XlogP | 2.4 | PubChem |

| Monoisotopic Mass | 144.115029749 Da | PubChem |

Predicted Spectroscopic Data for Structure Confirmation

The following tables summarize the predicted spectroscopic data for this compound. This data serves as a reference for the experimental results obtained during structure elucidation.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 0.88 | d | 3H |

| 2 | 0.88 | d | 3H |

| 4 | 1.83 | m | 1H |

| 5 | 0.86 | t | 3H |

| 6 | 1.35 | m | 2H |

| 7 | 1.65 | m | 1H |

| 8 | 2.25 | d | 2H |

| 10 | 12.0 (variable) | s | 1H |

Prediction performed using various online NMR prediction tools.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Chemical Shift (ppm) |

| 1 | 20.0 |

| 2 | 18.0 |

| 3 | 32.0 |

| 4 | 45.0 |

| 5 | 11.0 |

| 6 | 25.0 |

| 7 | 40.0 |

| 9 | 179.0 |

Prediction performed using various online NMR prediction tools.

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2960-2850 | C-H stretch (alkane) |

| 1710 | C=O stretch (carboxylic acid) |

| 1465 | C-H bend (alkane) |

| 1380 | C-H bend (alkane) |

| 1210-1320 | C-O stretch (carboxylic acid) |

| 920 | O-H bend (carboxylic acid) |

Prediction based on typical IR frequencies for functional groups.

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 127 | [M - OH]⁺ |

| 99 | [M - COOH]⁺ |

| 87 | [M - C4H9]⁺ |

| 73 | [COOH(CH2)2]⁺ |

| 57 | [C4H9]⁺ |

| 43 | [C3H7]⁺ |

Prediction based on common fragmentation patterns of aliphatic carboxylic acids.

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[2]

-

Filter the sample if any particulate matter is present.[2]

-

-

Instrument Setup:

-

The NMR spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution.

-

For ¹H NMR, acquire the spectrum over a range of 0-13 ppm.

-

For ¹³C NMR, acquire the spectrum over a range of 0-200 ppm.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

-

-

Data Processing and Interpretation:

-

Process the acquired free induction decay (FID) using Fourier transformation.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to deduce the connectivity of atoms.

-

Compare the experimental spectra with the predicted data in Tables 2 and 3.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Set the spectral range to 4000-400 cm⁻¹.[3]

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the experimental spectrum with the predicted data in Table 4.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular ion.

-

Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[5]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

-

-

Data Processing and Interpretation:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the experimental data with the predicted fragmentation pattern in Table 5.

-

Visualizing the Structure Elucidation Workflow and Data Interpretation

The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process.

References

A Technical Guide to IUPAC Nomenclature: The Case of 3-Ethyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

A critical aspect of chemical science, particularly in the realm of drug development and materials research, is the use of a standardized and unambiguous system for naming chemical compounds. The International Union of Pure and Applied Chemistry (IUPAC) provides this systematic framework. This guide delves into a specific, illustrative example to clarify a key "tie-breaker" rule in IUPAC nomenclature: the correct naming of a molecule that could be ambiguously identified as either 3-Ethyl-4-methylpentanoic acid or 3-isopropylpentanoic acid. Understanding this distinction is fundamental to ensuring clear communication and accurate substance identification in research and development.

The Core Principle: Selecting the Principal Carbon Chain

The foundation of naming alkanoic acids, a class of carboxylic acids, rests on identifying the longest continuous carbon chain that contains the carboxyl group (-COOH).[1][2] The carbon atom of this carboxyl group is always assigned as position number 1.[3][4] The parent name is derived from the corresponding alkane by replacing the "-e" suffix with "-oic acid".[1][5]

However, complications arise when a molecule's structure presents multiple carbon chains of the same maximum length. In such cases, a tie-breaking rule is essential.

IUPAC Tie-Breaker Rule: If two or more carbon chains of equal length are competing for selection as the parent chain, the chain with the greatest number of substituents is chosen.[6][7][8]

Analysis of the Contending Names

Let's consider the structure . The names "3-isopropylpentanoic acid" and "this compound" do not represent two different molecules. Instead, they represent an incorrect and a correct attempt to name the same molecule. The discrepancy arises from the choice of the parent carbon chain.

The structure is as follows:

To determine the correct name, we must identify all possible parent chains (longest carbon chain containing the -COOH group) and apply the IUPAC rules.

Path A: The "Pentanoic Acid" Chain with an Isopropyl Substituent

If we select the most apparent straight chain of five carbons, we derive the name 3-isopropylpentanoic acid.

-

Parent Chain: COOH-CH₂-CH-CH₂-CH₃ (A five-carbon chain)

-

Analysis: This chain has one complex substituent, an isopropyl group, at the C-3 position.

-

Resulting Name: 3-isopropylpentanoic acid

Path B: The Alternative Five-Carbon Chain

Let's investigate another potential five-carbon chain that also includes the carboxyl group.

-

Parent Chain: COOH-CH₂-CH(CH₂CH₃)-CH(CH₃)-CH₃ (A five-carbon chain)

-

Analysis: By choosing this path, the parent chain has two simpler substituents: an ethyl group at the C-3 position and a methyl group at the C-4 position.

-

Resulting Name: this compound

Applying the Tie-Breaker Rule

Both Path A and Path B result in a parent chain of five carbons. According to the IUPAC tie-breaker rule, we must select the chain that provides the greater number of substituents.[7][9]

-

Path A: One substituent (isopropyl)

-

Path B: Two substituents (ethyl, methyl)

Therefore, Path B is the correct choice for the parent chain . This leads to the unambiguous and correct IUPAC name: This compound . The name 3-isopropylpentanoic acid is incorrect because it is derived from a parent chain selection that minimizes the number of substituents in a tie-break scenario.

Data Presentation: Comparative Analysis

The following table summarizes the application of IUPAC rules to the two potential names, clarifying why one is correct and the other is not.

| Feature | Path A Analysis (Incorrect) | Path B Analysis (Correct) | IUPAC Rule Applied |

| Parent Chain | Pentanoic acid | Pentanoic acid | Longest chain with -COOH group[1] |

| Parent Chain Length | 5 Carbons | 5 Carbons | Count of carbons in the main chain |

| Substituent(s) | One: isopropyl at C-3 | Two: ethyl at C-3, methyl at C-4 | Identification of attached groups |

| Number of Substituents | 1 | 2 | Tie-breaker: Select the chain with more substituents[6][8] |

| Final IUPAC Name | 3-isopropylpentanoic acid | This compound | Alphabetize substituents and assemble the name |

Experimental Protocols for Structure Verification

While this is a problem of nomenclature, in a laboratory setting, the structure of a synthesized or isolated compound would be confirmed using spectroscopic methods.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Dissolve a 5-10 mg sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. The spectrum would be expected to show distinct signals for the different proton environments, with splitting patterns (e.g., doublets, triplets, quartets) confirming adjacent, non-equivalent protons, consistent with ethyl and methyl groups as separate entities rather than a single isopropyl environment.

-

Acquire a ¹³C NMR spectrum. The number of unique carbon signals would confirm the total number of distinct carbon atoms in the structure. For this compound, eight distinct carbon signals are expected.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the precise connectivity of the ethyl and methyl groups along the main chain.

-

Protocol 2: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain fragmentation data to support the proposed structure.

-

Methodology:

-

Introduce a dilute solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.

-

Acquire a high-resolution mass spectrum to confirm the elemental formula (C₈H₁₆O₂).

-

Analyze the fragmentation pattern in the MS/MS spectrum. The fragmentation would be expected to show losses corresponding to the ethyl and methyl substituents, providing further evidence for the proposed connectivity over an isomeric structure.

-

Visualization of the IUPAC Decision Process

The logical workflow for determining the correct IUPAC name for this molecule can be visualized as a decision tree.

Caption: IUPAC naming workflow for the target molecule.

References

- 1. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Khan Academy [khanacademy.org]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. IUPAC Name Alkanoic Acids Chemistry Tutorial [ausetute.com.au]

- 5. study.com [study.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. Nomenclature Examples [www2.chemistry.msu.edu]

- 8. organicchemexplained.com [organicchemexplained.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Ethyl-4-methylpentanoic Acid

CAS Number: 60308-89-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid (BCFA). While specific research on this particular molecule is limited, this document consolidates available physicochemical data, proposes a detailed synthetic route, and explores potential biological activities based on the broader class of BCFAs, offering a valuable resource for those in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(CC(=O)O)C(C)C | PubChem[1] |

| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 60308-89-6 | PubChem[1] |

| Predicted XLogP3 | 2.4 | PubChem[1] |

| Predicted Boiling Point | Not Available | |

| Predicted Melting Point | Not Available | |

| Solubility | Not Available | |

| Hazards | Causes skin irritation, serious eye damage, and may cause respiratory irritation. | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible and efficient route is via the malonic ester synthesis, a well-established method for preparing substituted carboxylic acids. The following protocol is adapted from the known synthesis of similar branched-chain fatty acids, such as 3-methylpentanoic acid.

Proposed Synthesis: Malonic Ester Synthesis

This method involves the alkylation of diethyl malonate. To achieve the desired substitution pattern of this compound, a sequential alkylation approach would be necessary.

Experimental Protocol:

-

Enolate Formation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). Diethyl malonate is then added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate of diethyl malonate.

-

First Alkylation: 1-bromobutane (B133212) is added to the solution of the malonate enolate. The reaction mixture is heated to reflux to facilitate the SN2 reaction, yielding diethyl (1-butyl)malonate.

-

Second Enolate Formation: A second equivalent of sodium ethoxide is added to the reaction mixture to deprotonate the remaining acidic proton on the alpha-carbon of the diethyl (1-butyl)malonate.

-

Second Alkylation: Ethyl iodide is then added to the reaction mixture, and the solution is refluxed to introduce the ethyl group, forming diethyl (1-butyl)(1-ethyl)malonate.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is saponified using a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution, followed by heating. This hydrolyzes the ester groups to carboxylates. The reaction mixture is then acidified with a strong acid, like sulfuric acid, which protonates the carboxylates to form the dicarboxylic acid. Upon further heating, this intermediate undergoes decarboxylation to yield the final product, this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

References

Physical and chemical properties of 3-Ethyl-4-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 3-Ethyl-4-methylpentanoic acid. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, predicted properties, and established experimental protocols for its synthesis and characterization. This guide serves as a valuable resource for researchers and professionals working with branched-chain carboxylic acids in fields such as organic synthesis, materials science, and drug discovery.

Introduction

This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2. Its structure, featuring ethyl and methyl substituents on the pentanoic acid backbone, suggests potential for unique steric and electronic properties that could be of interest in various chemical applications. This guide aims to provide a thorough understanding of its known characteristics and the methodologies to determine its properties experimentally.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 60308-89-6 | [1] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| SMILES | CCC(CC(=O)O)C(C)C | [1] |

| InChI Key | JOTRMYCCALXLNJ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 37.3 Ų (Computed) | |

| XLogP3 | 2.4 (Computed) | |

| Boiling Point | Not available (experimental). C8 carboxylic acids like Octanoic acid boil at approximately 237-239 °C.[2][3] | |

| Melting Point | Not available (experimental). | |

| Density | Not available (experimental). | |

| pKa | Not available (experimental). Generally, the pKa of aliphatic carboxylic acids is around 4.8.[4] | |

| Water Solubility | Not available (experimental). Solubility is expected to be low due to the carbon chain length. Carboxylic acids with more than five carbons are generally sparingly soluble in water.[5][6][7][8][9][10] |

Synthesis

A feasible and well-established method for the synthesis of this compound is the malonic ester synthesis. This method allows for the introduction of alkyl groups to diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[11][12] A detailed experimental protocol, adapted from the synthesis of similar carboxylic acids, is provided below.[13]

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the general steps for the synthesis of this compound.

Step 1: Alkylation of Diethyl Malonate

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., absolute ethanol).

-

Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate the malonic ester enolate.

-

First Alkylation: To the enolate solution, add 1-bromo-2-methylpropane (B43306) dropwise with stirring. The reaction is typically heated to reflux to ensure complete alkylation.

-

Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of bromoethane (B45996) to introduce the ethyl group. The mixture is again heated to reflux.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: The resulting dialkylated malonic ester is hydrolyzed by refluxing with a strong base, such as aqueous sodium hydroxide, to convert the ester groups to carboxylate salts.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylates, forming the dicarboxylic acid.

-

Decarboxylation: The dicarboxylic acid is then heated, which leads to the loss of one carboxyl group as carbon dioxide, yielding the final product, this compound.

Step 3: Purification

-

The crude product can be purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

Further purification can be achieved by distillation.

A visual representation of this synthetic workflow is provided in the following diagram.

Caption: Synthetic pathway for this compound.

Chemical Reactivity

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group. These include:

-

Acid-Base Reactions: It will react with bases to form carboxylate salts.

-

Esterification: In the presence of an acid catalyst, it will react with alcohols to form esters.[14]

-

Reduction: It can be reduced to the corresponding primary alcohol, 3-ethyl-4-methylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Conversion to Acid Halides: It can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. The expected characteristic signals are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (–COOH) in the downfield region, typically between 10-13 ppm.[15][16][17] The chemical shifts and splitting patterns of the other protons will correspond to the ethyl and isopropyl groups, as well as the protons on the main pentanoic acid chain.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the range of 170-185 ppm.[16][18] The other carbon signals will correspond to the aliphatic chain and substituents.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:[19][20][21][22]

-

A very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.[21]

-

A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹ for a saturated aliphatic acid.[20]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often show a detectable molecular ion peak (M+). A common fragmentation pattern involves the loss of the hydroxyl group (M-17) and the subsequent loss of a carbonyl group (M-45).[23][24]

A general workflow for the characterization of synthesized this compound is presented below.

Caption: Workflow for the characterization of the synthesized product.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for carboxylic acids. It is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on the physical and chemical properties of this compound. While a significant amount of experimental data is yet to be reported, this document provides a solid foundation for researchers by outlining a reliable synthetic route and standard characterization protocols. The unique branched structure of this carboxylic acid warrants further investigation into its properties and potential applications.

References

- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 124-07-2 CAS MSDS (Octanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. passmyexams.co.uk [passmyexams.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. quora.com [quora.com]

- 12. homework.study.com [homework.study.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. echemi.com [echemi.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. Unveiling the Secrets: Decoding Carboxylic Acid Peaks in IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

A Comprehensive Technical Analysis of 3-Ethyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of 3-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. Its structural features make it a molecule of interest for various applications in chemical synthesis and potentially as a fragment or building block in drug discovery programs. This guide presents its core molecular data, a hypothetical experimental protocol for its quality control, and a logical workflow for its potential integration into early-phase drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below. These data are crucial for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1] |

| Monoisotopic Mass | 144.115029749 Da | [1] |

Hypothetical Experimental Protocol: Quality Control via Nuclear Magnetic Resonance (NMR) Spectroscopy

To ensure the purity and confirm the structural identity of this compound after synthesis or procurement, a standardized NMR protocol is essential.

Objective: To verify the chemical structure and assess the purity of a supplied batch of this compound.

Materials and Equipment:

-

Sample of this compound

-

Deuterated Chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

400 MHz (or higher) NMR Spectrometer

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl3 with TMS to the vial.

-

Securely cap the vial and vortex gently until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with the following parameters (example):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: ~20 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with the following parameters (example):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2 seconds

-

Spectral Width: ~240 ppm

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to both spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the presence of all expected proton environments in the this compound structure.

-

Analyze the chemical shifts in the ¹³C spectrum to confirm the presence of eight distinct carbon signals, including the characteristic downfield signal of the carboxylic acid carbon.

-

Assess purity by identifying any unexpected peaks in the spectra, which may correspond to residual solvents or synthetic byproducts.

-

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate key conceptual workflows relevant to the study and application of this compound.

Caption: A typical workflow for the structural verification and purity assessment of a chemical sample.

Caption: A conceptual pathway for using the molecule in a fragment-based drug discovery program.

References

Potential Biological Activities of 3-Ethyl-4-methylpentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the biological activity of 3-Ethyl-4-methylpentanoic acid is not currently available in published literature, its structural characteristics as a branched-chain fatty acid (BCFA) suggest a strong potential for significant biological effects, particularly within the central nervous system. This technical guide consolidates information on structurally analogous compounds, primarily valproic acid and its derivatives, as well as other short-chain and branched-chain fatty acids, to infer the likely bioactivities, mechanisms of action, and potential therapeutic applications of this compound. This document aims to provide a foundational resource for researchers and drug development professionals interested in investigating this novel compound.

Introduction

This compound is a C8 branched-chain carboxylic acid.[1] Its structure, featuring branching at both the alpha and beta positions relative to the carboxyl group, is comparable to several known bioactive molecules, most notably valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug.[2][3] The biological activities of BCFAs are diverse, ranging from neurological effects to metabolic regulation and anti-cancer properties.[4][5][6][7] This guide will explore the potential biological activities of this compound based on established structure-activity relationships within the BCFA class.

Inferred Biological Activity and Mechanism of Action

Based on the activities of structurally similar compounds, this compound is predicted to primarily exhibit neurological activity , with potential applications as an anticonvulsant or neuroprotective agent.

Anticonvulsant Activity

Numerous analogues of valproic acid have been synthesized and tested for their anticonvulsant properties.[2][8][9][10] A consistent correlation has been observed between the molecular size and structure of these branched-chain fatty acids and their anticonvulsant potency.[8] The proposed primary mechanism for this activity is the modulation of the gamma-aminobutyric acid (GABA) signaling pathway, the major inhibitory neurotransmitter system in the brain.

Potential Mechanisms:

-

Inhibition of GABA Degradation: Like valproic acid, this compound may inhibit enzymes responsible for the breakdown of GABA, such as GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).[2][11] This would lead to an increase in synaptic GABA concentrations, enhancing inhibitory neurotransmission.

-

Modulation of GABA Receptors: Some BCFAs may directly or indirectly modulate the activity of GABA receptors, potentiating the inhibitory effects of GABA.[2]

Neuroprotective Effects

Short-chain fatty acids (SCFAs) and BCFAs have demonstrated neuroprotective properties in various models of neurological disorders.[12][13][14][15] These effects are often attributed to their ability to cross the blood-brain barrier and exert anti-inflammatory and antioxidant effects within the central nervous system.

Potential Mechanisms:

-

Anti-inflammatory Action: BCFAs can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.[5][7]

-

Antioxidant Activity: Some SCFAs have been shown to reduce reactive oxygen species (ROS) and protect neurons from oxidative stress-induced damage.[12]

-

Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor, a mechanism that contributes to its neuroprotective and other therapeutic effects.[3] The structural similarity suggests that this compound may also possess HDAC inhibitory activity.

Quantitative Data from Structurally Related Compounds

The following table summarizes anticonvulsant activity data for valproic acid and some of its analogues from preclinical studies. This data provides a benchmark for the potential potency of this compound.

| Compound | Animal Model | Seizure Model | ED₅₀ (mmol/kg) | Reference |

| Valproic Acid (VPA) | Mouse | s.c. Pentylenetetrazol | 0.70 | [16] |

| 2-n-Propyl-4-hexynoic acid | Mouse | s.c. Pentylenetetrazol | < 1.0 | [9] |

| 4-Methyl-2-n-propyl-4-pentenoic acid | Mouse | s.c. Pentylenetetrazol | < 1.0 | [9] |

| Cyclooctylideneacetic acid | Mouse | s.c. Pentylenetetrazol | Lower than VPA | [10] |

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental protocols, based on methodologies cited for analogous compounds, are proposed.

In Vivo Anticonvulsant Activity Assessment

Objective: To determine the dose-dependent anticonvulsant efficacy of this compound.

Methodology (based on Pentylenetetrazol seizure threshold test): [9][10]

-

Animals: Male CD1 mice (20-30 g).

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is included.

-

Seizure Induction: 30 minutes after compound administration, a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg) is given.

-

Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED₅₀ (the dose protecting 50% of animals from seizures) is determined using probit analysis.

In Vitro GABA-T Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the GABA-transaminase enzyme.

Methodology (based on spectrophotometric assays):

-

Enzyme Source: Purified GABA-T from a commercial source or prepared from brain tissue homogenates.

-

Assay Principle: The activity of GABA-T is measured by monitoring the production of a downstream product, such as succinate (B1194679) or glutamate, using a coupled enzyme reaction that results in a change in absorbance or fluorescence.

-

Procedure: The enzyme is incubated with its substrates (GABA and α-ketoglutarate) in the presence of varying concentrations of this compound.

-

Data Analysis: The rate of the reaction is measured for each concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Valproate - Wikipedia [en.wikipedia.org]

- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of branched-chain fatty acids on GABA-degradation and behavior: further evidence for a role of GABA in quasi-morphine abstinence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Targeting short-chain fatty acids receptors signalling for neurological disorders treatment [explorationpub.com]

- 14. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

- 15. The role of short-chain fatty acids in the gut-brain axis [microbiomepost.com]

- 16. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]

The Enigmatic Presence of 3-Ethyl-4-methylpentanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methylpentanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, has been identified as a naturally occurring phytochemical. Its presence, though seemingly niche, warrants a deeper investigation into its distribution, biosynthesis, and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailing its known sources, proposed biosynthetic pathways, and the experimental methodologies required for its isolation and characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this and similar branched-chain fatty acids.

Natural Occurrence

The primary documented natural source of this compound is the plant species Eucalyptus globulus, commonly known as the Tasmanian blue gum. The OSADHI (A database of all the medicinal plants having PAN India presence) lists this compound, under its synonym 3-isopropylpentanoic acid, as a phytochemical present in this plant. While extensive research has been conducted on the volatile essential oil of Eucalyptus globulus, this compound has not been identified as a component of this fraction. This suggests that the compound is likely non-volatile or present in very low concentrations in the essential oil, residing instead within other plant tissues or extracts. Further research into the non-volatile organic acid profile of Eucalyptus globulus leaves and other parts is necessary to confirm and quantify its presence.

At present, there is a lack of quantitative data regarding the concentration of this compound in any natural source.

Biosynthetic Pathway

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the established principles of branched-chain fatty acid biosynthesis in plants, a hypothetical pathway can be proposed. In plants, the biosynthesis of branched-chain fatty acids typically initiates from branched-chain amino acids. In the case of this compound, the precursor is likely the amino acid isoleucine.

The proposed pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and subsequent chain elongation.

Caption: A proposed biosynthetic pathway for this compound, starting from the amino acid isoleucine.

Experimental Protocols

The isolation and identification of this compound from natural sources require a combination of extraction and analytical techniques. The following protocols are generalized and may need optimization based on the specific plant matrix.

Extraction of Acidic Compounds from Plant Material

This protocol outlines a liquid-liquid extraction method to selectively isolate acidic compounds from a plant sample.

Materials:

-

Dried and powdered plant material (e.g., Eucalyptus globulus leaves)

-

5% aqueous sodium bicarbonate (NaHCO3) solution

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Separatory funnel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Macerate the dried plant material in dichloromethane for 24-48 hours.

-

Filter the mixture to remove solid plant debris and collect the DCM extract.

-

Transfer the DCM extract to a separatory funnel.

-

Add an equal volume of 5% aqueous NaHCO3 solution to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The aqueous layer (top) will contain the sodium salts of the acidic compounds.

-

Drain the lower organic layer (DCM) and collect the aqueous layer.

-

Repeat the extraction of the DCM layer with fresh NaHCO3 solution two more times to ensure complete extraction of acids.

-

Combine all aqueous extracts.

-

Slowly add concentrated HCl to the combined aqueous extracts with stirring until the solution is acidic (pH ~2), which will precipitate the free carboxylic acids.

-

Extract the acidified aqueous solution with three portions of DCM.

-

Combine the DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to yield the crude acidic fraction.

Caption: A flowchart illustrating the acid-base extraction procedure for isolating acidic compounds from plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of carboxylic acids, derivatization is often employed to increase volatility and improve peak shape.

Derivatization (Esterification):

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or acidic methanol.

-

Procedure (using BSTFA):

-

Dissolve a small amount of the crude acidic fraction in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add an excess of BSTFA with 1% TMCS.

-

Heat the mixture at 60-70°C for 30 minutes.

-

The sample is now ready for GC-MS injection.

-

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the derivatized compound in the sample with that of an authentic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

Sample Preparation:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Expected ¹H NMR Signals:

-

-COOH proton: A broad singlet, typically downfield (>10 ppm).

-

-CH₂- group adjacent to the carboxyl group: A multiplet.

-

-CH- group at position 3: A multiplet.

-

-CH₂- group of the ethyl substituent: A multiplet.

-

-CH- group at position 4: A multiplet.

-

-CH₃ group of the ethyl substituent: A triplet.

-

-CH₃ groups at position 4: Two doublets (if diastereotopic) or a doublet.

Expected ¹³C NMR Signals:

-

-COOH carbon: A signal in the range of 170-185 ppm.

-

Aliphatic carbons: Signals in the range of 10-60 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons, respectively, providing unambiguous structural confirmation.

Data Presentation

Currently, there is no quantitative data available for the natural occurrence of this compound. Future research should aim to populate the following table:

| Natural Source | Plant Part | Concentration (e.g., µg/g dry weight) | Analytical Method | Reference |

| Eucalyptus globulus | Leaves | To be determined | GC-MS, LC-MS | |

| Eucalyptus globulus | Bark | To be determined | GC-MS, LC-MS | |

| Other potential sources | To be determined |

Conclusion

The natural occurrence of this compound is an area ripe for further scientific exploration. While its presence in Eucalyptus globulus is noted, a significant knowledge gap exists regarding its concentration, distribution in other species, and its complete biosynthetic pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this compound. Further investigation into the biological activities of this compound could unveil novel applications in the fields of pharmacology and drug development, highlighting the untapped potential of unique branched-chain fatty acids in natural products research.

3-Ethyl-4-methylpentanoic Acid: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Ethyl-4-methylpentanoic acid. The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this compound. This guide consolidates available data on the physicochemical properties, toxicological profile, and hazard classifications of this compound. Detailed experimental protocols for assessing skin and eye irritation, based on internationally recognized guidelines, are also presented. The information herein is designed to promote safe handling practices and to mitigate potential risks in a laboratory or industrial setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior and for implementing appropriate safety and handling procedures.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 60308-89-6 | PubChem |

| Appearance | Not explicitly stated; likely a liquid at room temperature | Inferred from structure |

| SMILES | CCC(CC(=O)O)C(C)C | PubChem[1] |

| InChIKey | JOTRMYCCALXLNJ-UHFFFAOYSA-N | PubChem[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties to the skin, eyes, and respiratory tract.

GHS Hazard Summary

The following table summarizes the GHS hazard classification for this compound.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | Corrosive | Danger | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Irritant | Warning | H335: May cause respiratory irritation[1] |

| Acute Toxicity (Oral) | Category 4 | Irritant | Warning | H302: Harmful if swallowed (for the stereoisomer (3R)-3-ethyl-4-methylpentanoic acid)[2] |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the PubChem database. Key recommendations include:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Detailed toxicological studies on this compound are limited. However, based on its GHS classification and data from structurally related compounds, the following toxicological profile can be inferred.

Acute Toxicity

| Route of Exposure | Species | Value | Classification | Source |

| Oral | Rat | LD50: 2050 mg/kg (for 4-Methylpentanoic acid) | Not classified for this compound | Chemsrc[4] |

| Dermal | - | No data available | - | - |

| Inhalation | - | No data available | - | - |

Skin Irritation

This compound is classified as a skin irritant (Category 2).[1] This indicates that direct contact with the skin is likely to cause reversible inflammatory reactions.

Eye Irritation

The compound is classified as causing serious eye damage (Category 1).[1] This suggests that contact with the eyes can lead to irreversible damage.

Respiratory Tract Irritation

This compound may cause respiratory irritation (STOT SE Category 3).[1] Inhalation of vapors or aerosols should be avoided.

Experimental Protocols

The following sections describe the general methodologies for assessing the skin and eye irritation potential of a chemical substance, based on OECD Test Guidelines. These protocols provide a framework for the type of studies that would be conducted to determine the hazards of this compound.

Skin Irritation Testing (based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Test Animal: Healthy, young adult albino rabbits.

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and non-irritating tape.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation Testing (based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause damage to the eye.

Test Animal: Healthy, young adult albino rabbits.

Procedure:

-

Both eyes of each animal are examined for any pre-existing irritation or defects within 24 hours before the test.

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application.

-

The severity of the eye reactions is scored based on a standardized scale.

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety and hazards of a chemical substance like this compound.

Caption: Workflow for Chemical Safety Assessment.

GHS Hazard Classification for this compound

This diagram visualizes the GHS hazard classifications for this compound.

Caption: GHS Hazards of this compound.

Handling and Storage

Given the hazardous nature of this compound, strict safety precautions should be followed during handling and storage.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is a skin and respiratory irritant and can cause serious eye damage. While specific quantitative toxicological data is limited, the available information from its GHS classification and data on related compounds underscore the need for stringent safety protocols. All personnel handling this substance should be thoroughly familiar with its hazards and adhere to the recommended safety, handling, and storage procedures outlined in this guide and in the substance's Safety Data Sheet (SDS).

References

- 1. This compound | C8H16O2 | CID 13538957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-ethyl-4-methylpentanoic acid | C8H16O2 | CID 13538959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 19689074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpentanoic acid | CAS#:646-07-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 3-Ethyl-4-methylpentanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-methylpentanoic acid, a branched-chain carboxylic acid. Due to the limited availability of information regarding its specific discovery and historical development in publicly accessible literature, this document focuses on its chemical properties and a detailed, plausible experimental protocol for its synthesis based on established organic chemistry principles for structurally related molecules. The guide includes a summary of its physical and chemical data in a structured format and a visual representation of the synthetic workflow. While its direct biological activities and applications in drug development are not extensively documented, this guide serves as a foundational resource for researchers interested in this compound.

Introduction

This compound (CAS No. 60308-89-6) is a saturated fatty acid with a branched alkyl chain.[1] Its structure, featuring ethyl and methyl substitutions, gives it distinct physical and chemical properties compared to its linear isomers. While the historical details of the initial discovery and synthesis of this specific carboxylic acid are not well-documented in readily available scientific literature, its synthesis can be achieved through well-established methodologies in organic chemistry. This guide will focus on a plausible and widely applicable synthetic route, the malonic ester synthesis, which is commonly used for the preparation of substituted carboxylic acids.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | PubChem[1] |

| Molecular Weight | 144.21 g/mol | PubChem[1] |

| CAS Number | 60308-89-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3-AA (Predicted) | 2.4 | PubChem[1] |

| Boiling Point (Predicted) | 223.8±8.0 °C at 760 mmHg | ChemSpider |

| Density (Predicted) | 0.9±0.1 g/cm³ | ChemSpider |

| pKa (Predicted) | 4.86±0.10 | ChemSpider |

Table 1: Physicochemical Properties of this compound

Plausible Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and classical method for the preparation of carboxylic acids with various substitutions. This approach allows for the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The synthesis of this compound can be logically proposed to proceed via this pathway.

Experimental Workflow Diagram

Detailed Experimental Protocol

This protocol is a representative procedure based on the well-established malonic ester synthesis for analogous compounds.[2]

Materials and Reagents:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Ethyl iodide

-

2-Bromopropane

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

Step 1: Synthesis of Diethyl Ethylmalonate

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add ethyl iodide dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

After cooling, the reaction mixture is worked up by adding water and extracting with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl ethylmalonate.

Step 2: Synthesis of Diethyl Ethyl(propan-2-yl)malonate

-

The crude diethyl ethylmalonate is dissolved in absolute ethanol containing a fresh preparation of sodium ethoxide.

-

2-Bromopropane is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The work-up procedure is similar to Step 1, involving water addition, ether extraction, washing, drying, and solvent evaporation to yield crude diethyl ethyl(propan-2-yl)malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

-

The crude diethyl ethyl(propan-2-yl)malonate is refluxed with concentrated hydrochloric acid for 12-18 hours. This step hydrolyzes the ester groups and the resulting malonic acid derivative decarboxylates upon heating.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The ether extract is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude this compound can be purified by vacuum distillation.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in the public domain detailing the biological activity or signaling pathways directly associated with this compound. However, structurally related branched-chain fatty acids are known to play roles in various biological processes. For instance, some branched-chain fatty acids are involved in lipid metabolism and can act as signaling molecules.

It is worth noting that a structurally similar compound, 4-hydroxy-4-methylpentanoic acid, has been investigated as an analog of gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[3] This suggests that derivatives of pentanoic acid with specific substitutions may have the potential to interact with receptors in the central nervous system. Further research would be required to determine if this compound possesses any significant biological activity.

Conclusion

This compound is a branched-chain carboxylic acid whose discovery and early history are not prominently documented. However, its synthesis can be reliably achieved through established methods such as the malonic ester synthesis. This guide provides a comprehensive overview of its physicochemical properties and a detailed, plausible experimental protocol for its preparation. While its biological role and potential in drug development remain largely unexplored, the information presented here provides a solid foundation for future research into this and related compounds. The detailed synthetic protocol and compiled data will be of value to researchers in organic and medicinal chemistry.

References

A Technical Guide to the Stereoisomers of 3-Ethyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stereoisomers of 3-ethyl-4-methylpentanoic acid, a chiral carboxylic acid. This guide covers the fundamental stereochemistry of the molecule, detailed protocols for its synthesis and chiral resolution, and a summary of its physicochemical properties. The information presented is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

Stereochemistry of this compound

This compound is a chiral molecule possessing a single stereocenter at the C3 position. The carbon at the C4 position is not chiral as it is bonded to two identical methyl groups. The presence of one chiral center gives rise to two stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R)-3-ethyl-4-methylpentanoic acid and (S)-3-ethyl-4-methylpentanoic acid.

The two enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. They may also exhibit significantly different biological activities and pharmacological profiles due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors.

Figure 1: Relationship between the stereoisomers of this compound.

Synthesis of Racemic this compound